4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
4,7,7-Trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring.
Preparation Methods
The synthesis of 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves several steps. One common method includes the reaction of 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with propylamine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
4,7,7-Trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
4,7,7-Trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4,7,7-Trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide can be compared with other similar compounds such as:
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid: This compound shares a similar core structure but lacks the propylamide group, which can affect its reactivity and applications.
4,7,7-Trimethyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide: This compound has a different substituent on the amide group, which can lead to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting diverse range of applications in scientific research and industry .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-propyl-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C13H21NO3/c1-5-8-14-9(15)13-7-6-12(4,10(16)17-13)11(13,2)3/h5-8H2,1-4H3,(H,14,15) |
InChI Key |
TVCXVUDKLSSREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C12CCC(C1(C)C)(C(=O)O2)C |
solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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